molecular formula C22H21FN6O2 B2371304 2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide CAS No. 1251608-93-1

2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide

Cat. No. B2371304
CAS RN: 1251608-93-1
M. Wt: 420.448
InChI Key: CNXWEIMZCKSIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide” is a complex organic molecule. It is not intended for human or veterinary use and is for research use only. The molecule is part of the 1,2,4-triazole family, which is known for its stability and difficulty to cleave .


Synthesis Analysis

The synthesis of such compounds often involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The 1,2,4-triazole ring is a key feature of this molecule, and it is known to interact with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The 1,2,4-triazole ring is particularly reactive and can undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The 1,2,4-triazole ring is known to be stable and difficult to cleave, which could affect the compound’s reactivity .

Scientific Research Applications

Radiosynthesis for Imaging Applications

One study discusses the radiosynthesis of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are selective ligands of the translocator protein (18 kDa). A compound within this series, designed with a fluorine atom in its structure, enables labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), showcasing its potential in radiopharmaceutical research and diagnostic imaging (Dollé et al., 2008).

Potential Antiasthma Agents

Another study highlights the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors, which were investigated for their potential as antiasthma agents. This research points to the therapeutic potential of triazolopyrimidines in managing asthma by inhibiting histamine release, a key factor in asthma exacerbation (Medwid et al., 1990).

Molecular Probes for Receptor Studies

Triazolopyrimidines, such as SCH 442416, have been shown to display high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR), with derivatives acting as pharmacological probes for studying this receptor. These compounds facilitate research into adenosine receptor functions and potential therapeutic targets for neurological diseases (Kumar et al., 2011).

Antimicrobial Activity

Research into pyrimidine-triazole derivatives has demonstrated their antimicrobial activity against selected bacterial and fungal strains. This indicates their potential as antimicrobial agents, contributing to the development of new antibiotics or antifungal medications (Majithiya & Bheshdadia, 2022).

properties

IUPAC Name

2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O2/c1-13-8-14(2)10-16(9-13)25-21-24-15(3)11-19-27-28(22(31)29(19)21)12-20(30)26-18-7-5-4-6-17(18)23/h4-11H,12H2,1-3H3,(H,24,25)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXWEIMZCKSIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC=CC=C4F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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